The Discovery and Synthesis of a Novel DGAT-1 Inhibitor: A Technical Guide
The Discovery and Synthesis of a Novel DGAT-1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme in triglyceride synthesis, making it a prime target for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes. This technical guide provides an in-depth overview of the discovery and synthesis of a potent and selective DGAT-1 inhibitor, referred to herein as Inhibitor 3, a representative of the benzimidazole class with a piperidinyl-oxy-cyclohexanecarboxylic acid moiety. This document details the synthetic pathways, experimental protocols for biological evaluation, and presents key structure-activity relationship (SAR) and pharmacokinetic data.
Introduction
The rising prevalence of metabolic disorders has spurred significant research into novel therapeutic targets. DGAT-1, an integral membrane enzyme, catalyzes the final and committed step in the biosynthesis of triglycerides from diacylglycerol and fatty acyl-CoA. Genetic knockout studies in mice have demonstrated that the absence of DGAT-1 leads to resistance to diet-induced obesity and improved insulin sensitivity, validating it as a promising target for drug discovery.[1][2]
This guide focuses on the discovery and development of a specific class of benzimidazole-based DGAT-1 inhibitors. The journey from initial hit identification to a lead compound with favorable in vivo efficacy is detailed, providing a comprehensive resource for researchers in the field.
Synthesis of DGAT-1 Inhibitor 3
The synthesis of the target DGAT-1 inhibitor 3, a complex molecule featuring a benzimidazole core linked to a piperidinyl-oxy-cyclohexanecarboxylic acid moiety, is a multi-step process. The general synthetic approach is outlined below.
General Synthetic Scheme
The synthesis commences with the preparation of the key piperidine and benzimidazole intermediates, which are then coupled, followed by final modifications to yield the target compound. The overall synthetic workflow is depicted below.
Caption: General Synthetic Workflow for DGAT-1 Inhibitor 3.
Detailed Experimental Protocol for Synthesis
The following is a representative, detailed protocol for the synthesis of a key intermediate and its subsequent conversion to a DGAT-1 inhibitor of this class.
Step 1: Synthesis of the Piperidine Intermediate
A detailed, step-by-step experimental protocol for the synthesis of the piperidine substructures 8A and its trans isomer 8B can be found in the supporting information of the publication by He et al. (2014).[3][4][5] The initial synthetic route involved saturating a pyridyl ring to furnish the required piperidinyl intermediates. The Mitsunobu reaction of commercially available ethyl 4-hydroxycyclohexanecarboxylate (a cis/trans mixture) and 5-bromo-2-hydroxypyridine, followed by SFC to separate cis and trans isomers, yields the bromide precursors.[6]
Step 2: Synthesis of the Benzimidazole Intermediate and Coupling
The synthesis of the benzimidazole portion typically involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde.[7][8][9] For instance, a substituted benzene-1,2-diamine can undergo an oxidative condensation with an aldehyde to form the benzimidazole ring.[6]
Step 3: Final Assembly and Purification
The piperidine and benzimidazole intermediates are then coupled, often via a Suzuki or similar cross-coupling reaction.[6] The final step usually involves the hydrolysis of an ester group to the corresponding carboxylic acid, which is crucial for the inhibitor's activity.[6] Purification is typically achieved through chromatographic techniques to yield the final compound of high purity.
Biological Evaluation
The biological activity of the synthesized DGAT-1 inhibitors is assessed through a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro DGAT-1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against DGAT-1.
Methodology:
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Enzyme Source: Microsomes from insect cells (e.g., Sf9) or human embryonic kidney cells (HEK293) overexpressing human DGAT-1 are commonly used.[1][3]
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Substrates: Radiolabeled [14C]oleoyl-CoA or palmitoleoyl-CoA and dioleoyl glycerol are used as substrates.[1][4]
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Reaction Buffer: A typical buffer consists of Tris-HCl, MgCl2, and BSA.[1]
-
Assay Procedure:
-
Test compounds are pre-incubated with the enzyme source.
-
The reaction is initiated by the addition of the substrate mixture.
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The reaction is allowed to proceed at 37°C for a defined period (e.g., 60 minutes).[1]
-
The reaction is stopped, and the lipids are extracted.
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The amount of radiolabeled triglyceride formed is quantified by thin-layer chromatography (TLC) followed by scintillation counting or by LC-MS.[3][4]
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: In Vitro DGAT-1 Enzyme Inhibition Assay Workflow.
In Vivo Oral Lipid Tolerance Test (OLTT)
Objective: To evaluate the in vivo efficacy of the DGAT-1 inhibitors in reducing postprandial triglyceride levels.
Methodology:
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Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.[5][9]
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Acclimation and Fasting: Animals are acclimated and then fasted overnight (typically 12-16 hours) with free access to water.[5]
-
Dosing: The test compound or vehicle is administered orally (p.o.) via gavage.
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Lipid Challenge: After a set period (e.g., 1 hour), a lipid load, typically corn oil or soybean oil (e.g., 5-10 mL/kg), is administered orally.[5][10]
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Blood Sampling: Blood samples are collected at various time points (e.g., 0, 1, 2, and 4 hours) post-lipid challenge.[4]
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Triglyceride Measurement: Plasma triglyceride levels are measured using a commercial kit.
-
Data Analysis: The area under the curve (AUC) for plasma triglyceride concentration over time is calculated and compared between the treated and vehicle control groups.
Caption: In Vivo Oral Lipid Tolerance Test (OLTT) Workflow.
Quantitative Data Summary
Structure-Activity Relationship (SAR) of Benzimidazole Analogs
The following table summarizes the in vitro potency of a series of benzimidazole-based DGAT-1 inhibitors.
| Compound | R1 | R2 | hDGAT-1 IC50 (nM) | mDGAT-1 IC50 (nM) |
| 1A | H | CF3 | 10 | 15 |
| 3A | Cl | H | 8 | 12 |
| 4A | Cl | Cl | 5 | 9 |
| 5B | Piperidinyl-oxy-cyclohexanecarboxylic acid | CF3 | 3 | 7 |
Data compiled from multiple sources for illustrative purposes.
Pharmacokinetic Profile of Representative Inhibitors
The pharmacokinetic parameters of a representative DGAT-1 inhibitor (T863) in mice are presented below.
| Parameter | Value |
| Dose (mg/kg, p.o.) | 10 |
| Cmax (µg/mL) | ~8.5 |
| Tmax (h) | 0.5 |
| Half-life (h) | 3 |
| Oral Bioavailability (%) | 42 |
Data for T863 extracted from Cao et al. (2011).[3]
DGAT-1 Signaling Pathway
DGAT-1 plays a crucial role in the final step of triglyceride synthesis. The simplified signaling pathway is illustrated below.
Caption: Simplified DGAT-1 Signaling Pathway.
Conclusion
The discovery and synthesis of potent and selective DGAT-1 inhibitors, such as the benzimidazole class of compounds, represent a significant advancement in the pursuit of novel therapeutics for metabolic diseases. The detailed synthetic routes and biological evaluation protocols provided in this guide offer a valuable resource for researchers aiming to develop the next generation of DGAT-1 inhibitors. The presented data underscores the potential of this target and provides a solid foundation for further drug development efforts. Continued optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating these promising preclinical findings into clinically effective treatments.
References
- 1. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
